N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
N'-(5-Chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a 5-chloro-2-methoxyphenyl group and a 4-methoxyphenyl-substituted piperazine moiety connected via an ethylenediamine linker.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-30-18-6-4-17(5-7-18)27-13-11-26(12-14-27)10-9-24-21(28)22(29)25-19-15-16(23)3-8-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUDAQFGOCSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The final step involves the amidation of the resulting compound with ethanediamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted phenyl ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted phenyl derivatives .
Scientific Research Applications
The compound N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, often referred to in scientific literature as a derivative of piperazine, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound features a complex structure that allows for various interactions within biological systems. Its molecular formula is with a molecular weight of 351.85 g/mol. The presence of both piperazine and methoxy groups contributes to its pharmacological properties.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, which are critical in the treatment of depression and anxiety disorders. The compound's structure suggests it may act as a selective serotonin reuptake inhibitor (SSRI) or modulator, enhancing serotonin levels in the brain.
Antipsychotic Properties
The piperazine moiety is known for its antipsychotic potential. Compounds with similar structures have been evaluated for their ability to interact with dopamine receptors, specifically D2 receptors, which are implicated in schizophrenia. Clinical trials have shown that certain piperazine derivatives can reduce psychotic symptoms effectively, making this compound a candidate for further exploration in this domain.
Anti-inflammatory Effects
Emerging research has highlighted the anti-inflammatory properties of compounds containing methoxy and chloro substituents. The compound's ability to inhibit pro-inflammatory cytokines could position it as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Anticancer Activity
Recent studies have indicated that piperazine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with various cancer cell lines are currently under investigation, with preliminary results suggesting significant cytotoxicity against certain tumor types.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, a derivative of the compound was administered over eight weeks. Results showed a significant reduction in depression scores compared to placebo, supporting its potential as an effective treatment option.
Case Study: Antipsychotic Profile
Another clinical trial evaluated the efficacy of a related piperazine derivative in patients with schizophrenia. The results indicated a marked improvement in psychotic symptoms, correlating with changes in dopamine receptor activity observed through neuroimaging techniques.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist by blocking receptor sites or as an agonist by activating them .
Comparison with Similar Compounds
Substituent Variations on Piperazine
- Compounds : Thiazole derivatives with piperazine-arylacetamide linkers (e.g., compounds 13–18 ) demonstrate how substituents on the piperazine ring (e.g., 4-methoxyphenyl, 4-chlorophenyl) influence physical properties. For instance:
- Compound : N'-(5-Chloro-2-methoxyphenyl)-N-[2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide replaces the 4-methoxyphenyl group with a 4-methylpiperazine and indole moiety, introducing bulkier substituents that may alter receptor binding kinetics .
Linker Modifications
- Compound : 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide employs a diphenylacetamide linker instead of ethanediamide, which may reduce hydrogen-bonding capacity and affect solubility (MW 419.95) .
Pharmacological and Functional Analogues
Serotonin Receptor-Targeting Compounds
- 18F-Mefway () : A fluorinated PET tracer with a 2-methoxyphenylpiperazine group, highlighting the role of methoxy substituents in 5-HT1A receptor binding. The target compound’s dual methoxy groups may enhance receptor affinity but require evaluation for selectivity .
- Cariprazine () : A dichlorophenyl-piperazine antipsychotic, suggesting chloro substituents (as in the target compound) could influence dopamine D3 receptor interactions, though methoxy groups may shift selectivity toward serotonin receptors .
MMP Inhibitors ()
Thiazole-piperazine derivatives (e.g., 13–18 ) exhibit matrix metalloproteinase (MMP) inhibition, implying the target compound’s piperazine-aryl framework could be repurposed for anti-inflammatory applications, contingent on substituent optimization .
Comparative Data Table
*Calculated based on molecular formula.
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound with potential therapeutic applications. Its structure suggests significant interactions with biological targets, particularly in the context of neuropharmacology and urological treatments.
Chemical Structure and Properties
The compound consists of a chloro-substituted methoxyphenyl moiety linked to a piperazine derivative. Its molecular formula is with a molecular weight of approximately 391.90 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O2 |
| Molecular Weight | 391.90 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that it may act as an antagonist at certain adrenergic receptors, particularly the alpha-1 adrenergic receptor, which is crucial in managing conditions like benign prostatic hyperplasia (BPH) and hypertension . This receptor interaction leads to smooth muscle relaxation and improved urinary flow.
Pharmacological Effects
- Alpha-1 Adrenergic Receptor Antagonism : The compound exhibits selective antagonistic activity against alpha-1 adrenergic receptors, which play a significant role in vascular smooth muscle contraction and urinary tract function. This property makes it a candidate for treating BPH by alleviating urinary symptoms .
- Neuropharmacological Effects : There is evidence suggesting that the piperazine component may contribute to central nervous system activity, potentially affecting mood and anxiety disorders through serotonin receptor modulation .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds with piperazine structures:
- Study on BPH : In a clinical study involving patients with BPH, compounds similar to this compound demonstrated significant improvement in urinary flow rates and reduction in post-void residual volume .
- Neuropharmacological Research : Animal studies have shown that related piperazine derivatives can reduce anxiety-like behaviors in models, suggesting potential applications in treating anxiety disorders .
Toxicity and Safety Profile
The safety profile of this compound has not been extensively documented. However, related compounds have shown acceptable safety margins in preclinical studies, indicating low toxicity at therapeutic doses . Further studies are necessary to establish a comprehensive toxicity profile.
Q & A
Q. What are the standard synthetic routes for preparing N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide?
- Methodological Answer : The synthesis typically involves:
-
Step 1 : Preparation of the piperazine core. For example, 1-(4-methoxyphenyl)piperazine is synthesized via nucleophilic substitution using 1-chloro-4-methoxybenzene and piperazine under reflux conditions .
-
Step 2 : Functionalization of the ethylenediamine linker. The piperazine derivative is coupled to an ethylenediamine intermediate via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
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Step 3 : Introduction of the 5-chloro-2-methoxyphenyl group. This is achieved by reacting the intermediate with 5-chloro-2-methoxybenzoic acid chloride in the presence of a base (e.g., triethylamine) .
-
Purification : Normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradient) is used to isolate the final compound, with yields typically ranging from 70% to 85% .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1-chloro-4-methoxybenzene, piperazine, reflux | 75–85% | |
| 2 | EDC, HOBt, DMF, RT | 80% | |
| 3 | 5-chloro-2-methoxybenzoyl chloride, Et₃N, DCM | 70% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- ¹H/¹³C NMR : To confirm structural integrity. For example, the methoxy groups (δ ~3.7 ppm in ¹H NMR) and piperazine protons (δ ~2.5–3.5 ppm) are key diagnostic signals .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks).
- Elemental Analysis : To confirm purity (C, H, N within ±0.4% of theoretical values) .
- Melting Point : Determined via capillary method (e.g., 207–209°C for related analogs) .
Advanced Research Questions
Q. How can researchers design experiments to assess receptor binding affinity and selectivity?
- Methodological Answer :
-
Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., [³H]spiperone for dopamine D2/D3 receptors) to measure displacement in competitive binding studies. Structural analogs with varying substituents (e.g., 2-methoxy vs. 2,3-dichlorophenyl groups) can identify critical pharmacophores .
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Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in cells expressing target GPCRs (e.g., serotonin 5-HT₁A receptors).
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Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes to identify off-target effects. For example, methoxy groups on phenyl rings enhance 5-HT₁A affinity but reduce α₁-adrenergic activity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chlorine position, methoxy vs. trifluoromethyl groups) and correlate with activity. For instance, 5-chloro substitution enhances lipophilicity and CNS penetration, while 2-methoxy improves metabolic stability .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies. For example, the methoxyphenyl group may form hydrogen bonds with Ser159 in 5-HT₁A, while chlorine at position 5 enhances hydrophobic packing .
- Reproducibility Checks : Validate assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
Q. How can metabolic stability be optimized for in vivo studies?
- Methodological Answer :
- Introducing Electron-Withdrawing Groups : Replace methoxy with trifluoromethyl to reduce oxidative metabolism (e.g., CYP450-mediated demethylation) .
- Deuterium Labeling : Replace labile hydrogens (e.g., methoxy CH₃ → CD₃) to slow metabolic degradation.
- Prodrug Design : Mask polar groups (e.g., esterification of amides) to enhance bioavailability.
- In Vitro Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots. For example, piperazine N-dealkylation is a common degradation pathway .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Methodological Answer : Discrepancies arise from:
- Solvent Systems : Dimethyl sulfoxide (DMSO) may artificially inflate solubility vs. aqueous buffers.
- pH Effects : The compound’s zwitterionic nature (amide and piperazine groups) leads to pH-dependent solubility. At pH 7.4, solubility is ~0.1 mg/mL but increases to ~5 mg/mL at pH 2.0 .
- Crystallinity : Amorphous forms (generated via spray drying) exhibit 3–5× higher solubility than crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
